Fmoc-D-Asn(Trt)-OH CAS number and molecular weight
Fmoc-D-Asn(Trt)-OH CAS number and molecular weight
Optimizing Peptide Fidelity and Stereochemical Control in SPPS
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of Asparagine (Asn) presents distinct chemical challenges, primarily the dehydration of the side-chain carboxamide to a nitrile functionality during activation.[1][2] Fmoc-D-Asn(Trt)-OH represents the gold standard for introducing D-configured asparagine residues. By leveraging the steric bulk and acid-lability of the Trityl (Trt) protecting group, this derivative effectively suppresses side reactions, enhances solubility in organic media, and enables the synthesis of proteolysis-resistant peptide therapeutics.
This guide details the physicochemical properties, mechanistic advantages, and validated operational protocols for Fmoc-D-Asn(Trt)-OH, designed for researchers requiring high-fidelity synthesis of D-amino acid containing peptides.
Part 1: Physicochemical Identity[3]
The precise characterization of starting materials is the first line of defense against batch failure. Fmoc-D-Asn(Trt)-OH is a high-molecular-weight derivative, distinguished by its lipophilic protecting groups which significantly alter its solubility profile compared to native asparagine.
Table 1: Critical Physicochemical Data
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-trityl-D-asparagine |
| CAS Number | 180570-71-2 |
| Molecular Weight | 596.67 g/mol |
| Molecular Formula | C₃₈H₃₂N₂O₅ |
| Chirality | D-Isomer (Dextrorotatory) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 211 – 216 °C |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 98% (Chiral Purity) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Stereochemistry: Ensure you are using CAS 180570-71-2 (D-isomer). The L-isomer (Fmoc-Asn(Trt)-OH) has a different CAS (132388-59-1). Confusing these will lead to critical stereochemical inversion in your target peptide.
Part 2: Mechanistic Insight – The Trityl Advantage[6]
Why is the Trityl group non-negotiable for high-value synthesis?
1. Suppression of Dehydration (Nitrile Formation)
Unprotected Asparagine side chains are susceptible to dehydration during the activation step, particularly when using carbodiimides (DCC/DIC). The activated carboxyl group can intramolecularly react with the side-chain amide, expelling water to form a cyano-alanine (nitrile) moiety.
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The Trityl Solution: The bulky Trityl group sterically hinders the amide nitrogen and reduces its nucleophilicity, effectively blocking this dehydration pathway.
2. Solubility Enhancement
Native Fmoc-Asn-OH is poorly soluble in standard SPPS solvents like DMF due to inter-chain hydrogen bonding.
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The Trityl Solution: The hydrophobic triphenylmethyl (Trityl) shell disrupts these hydrogen bond networks, significantly increasing solubility and coupling kinetics.
3. D-Isomer Utility in Drug Design
Incorporating D-Asn is a strategic choice for:
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Proteolytic Stability: D-amino acids are not recognized by endogenous proteases, extending the half-life of peptide drugs.
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Conformational Locking: Inducing specific secondary structures (e.g., β-turns) to optimize receptor binding affinity.
Visualizing the Protection Strategy
Figure 1: The Trityl group acts as a steric shield, preventing the dehydration of the asparagine side chain during the activation step.[3]
Part 3: Operational Protocols
The following protocols are designed for standard Fmoc-SPPS on polystyrene or PEG-based resins.
A. Handling and Storage
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Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis.
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Moisture Sensitivity: Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc group.
B. Coupling Protocol (Self-Validating)
Goal: Achieve >99% coupling efficiency without racemization.
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Resin Preparation: Swell resin in DMF for 20 minutes.
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Reagent Calculation: Use 4.0 equivalents (eq) relative to resin loading.
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Activation Cocktail:
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Amino Acid: Fmoc-D-Asn(Trt)-OH (4 eq)
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Activator: HBTU or HATU (3.9 eq)
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Base: DIPEA (8 eq)
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Solvent: DMF (Concentration ~0.2 M)
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Reaction:
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Pre-activate for 2-3 minutes (critical for HBTU).
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Add to resin and shake for 45–60 minutes at Room Temperature.
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-
Validation (Kaiser Test):
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Take a few resin beads.
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Add Ninhydrin reagents.
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Result: Colorless/Yellow beads indicate complete coupling. Blue beads indicate incomplete coupling (re-couple if necessary).
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C. Deprotection Dynamics
The Trityl group is orthogonal to Fmoc but labile to TFA. It is removed simultaneously with cleavage from the resin.[4]
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Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
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Time: 2–3 hours at Room Temperature.
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Note: The Trityl cation released is a stable carbocation. Triisopropylsilane (TIS) is mandatory as a scavenger to prevent the Trityl cation from re-attaching to nucleophilic residues (like Trp or Cys).
SPPS Workflow Diagram
Figure 2: Standard SPPS workflow integrating Fmoc-D-Asn(Trt)-OH. Note the final TFA step removes the Trt group.
Part 4: Quality Control & Troubleshooting
Even with robust protocols, anomalies occur. Use this troubleshooting matrix.
| Observation | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of Trityl group | Use HATU instead of HBTU; Double couple; Increase temperature to 40°C (cautiously). |
| Extra Mass (+18 Da) | Incomplete coupling (Hydrolysis) | Ensure solvents are anhydrous; Check activator quality. |
| Mass -18 Da | Nitrile formation (Dehydration) | Rare with Trt. Check if Trt group was lost prematurely (acidic DMF?). Ensure base (DIPEA) is fresh. |
| Slow Dissolution | Hydrophobic nature of Trt | Pre-dissolve in a small volume of NMP before adding DMF. |
References
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Aapptec. (n.d.). Fmoc-D-Asn(Trt)-OH [180570-71-2] Product Data. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: Fmoc-Asn(Trt)-OH Derivatives. Retrieved from [Link]
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Mesa Labs. (2020). SPPS Tips For Success: Minimizing Side Reactions. Retrieved from [Link]
